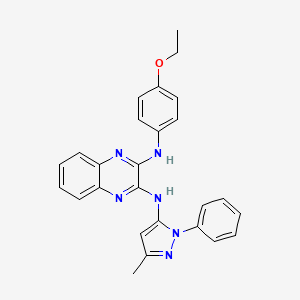
3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- is a chemical compound with the molecular formula C11H8ClNO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- typically involves the reaction of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid.
Reduction: It can be reduced to form 5-(3-methoxyphenyl)isoxazole-3-methanol under specific conditions.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of novel materials with unique properties for applications in electronics and photonics
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- can be compared with other similar compounds such as:
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound is similar in structure but lacks the acyl chloride functional group, making it less reactive in certain types of chemical reactions.
3-(4-Methoxyphenyl)-5-isoxazolecarbonyl chloride: This compound has a similar structure but with a different substitution pattern on the isoxazole ring, which can affect its reactivity and applications
Propriétés
Numéro CAS |
88958-31-0 |
|---|---|
Formule moléculaire |
C11H8ClNO3 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO3/c1-15-8-4-2-3-7(5-8)10-6-9(11(12)14)13-16-10/h2-6H,1H3 |
Clé InChI |
ZJAQJQKYFHIIKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)
![(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12128030.png)



